![molecular formula C20H19ClN2O2S B2887580 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865162-51-2](/img/structure/B2887580.png)

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazol-2(3H)-one moiety, which can be substituted with various groups to create different derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one moiety, which can be substituted with various groups to create different derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .Applications De Recherche Scientifique

Facile Synthesis of Heterocyclic Compounds

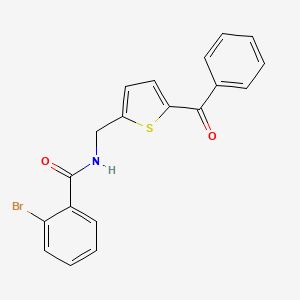

Researchers have developed methods for synthesizing condensed 1,3-thiazines and thiazoles, which are significant due to their antitumor activities. One approach involved the transformation of cinnamoyl thiourea derivatives through reactions with sodium ethoxide, bromine/acetic acid, and other reagents to produce a variety of heterocyclic compounds, including thiazoles, pyrimidines, and benzimidazoles. These compounds demonstrated cytotoxicity against cancer cell lines, with some showing higher activity than the standard anticancer drug doxorubicin (Haggam et al., 2017).

Antimicrobial Applications

The synthesis of amido-linked bis-heterocycles, such as pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, has shown significant antimicrobial properties. These compounds were screened for their antimicrobial activity, with some displaying strong antibacterial and antifungal effects against Bacillus subtilis and Penicillium chrysogenum, respectively (Padmavathi et al., 2011).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized for potential use in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).

Synthesis and Biological Activities of Heterocyclic Derivatives

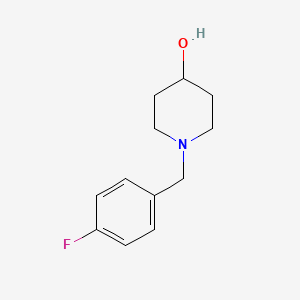

The synthesis of 8-ethoxycoumarin derivatives has been explored, resulting in compounds with antimicrobial activities. These derivatives were produced through reactions involving thiosemicarbazide, malononitrile, and other reagents, leading to a range of compounds with potential biological applications (Mohamed et al., 2012).

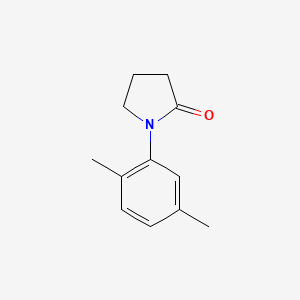

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds represent a novel approach to corrosion protection, offering higher inhibition efficiencies compared to previously known inhibitors in the benzothiazole family (Hu et al., 2016).

Mécanisme D'action

Target of Action

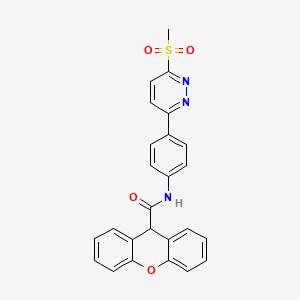

The compound, also known as (2E)-N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide, is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been found to inhibit HIV-1 Reverse Transcriptase (RT), a key enzyme in the replication of the human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

The compound interacts with the allosteric center of RT, leading to inhibition of the enzyme . The most active derivatives of this compound exhibit an uncompetitive inhibition mode .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of HIV-1. By inhibiting RT, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus .

Result of Action

The inhibition of RT by this compound results in the prevention of HIV-1 replication. This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection .

Propriétés

IUPAC Name |

(E)-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b11-8+,22-20? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUZYRPEQQTRLS-DNGMVKIISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)

![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)

![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)

![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)